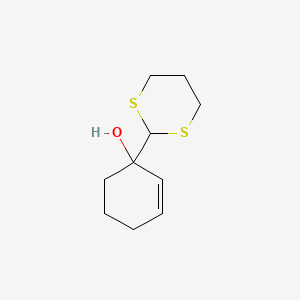

1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

53178-46-4 |

|---|---|

Molecular Formula |

C10H16OS2 |

Molecular Weight |

216.4 g/mol |

IUPAC Name |

1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16OS2/c11-10(5-2-1-3-6-10)9-12-7-4-8-13-9/h2,5,9,11H,1,3-4,6-8H2 |

InChI Key |

BXAYQNWOCOYACP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)(C2SCCCS2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,3 Dithian 2 Yl Cyclohex 2 En 1 Ol

Direct Synthetic Routes

Direct synthesis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol is most prominently achieved through the reaction of a stabilized carbanion, 2-lithio-1,3-dithiane, with cyclohex-2-enone. This approach leverages the "umpolung" (polarity inversion) of the carbonyl group, where the dithiane functionality allows a typically electrophilic carbon to act as a potent nucleophile.

Nucleophilic Addition of 2-Lithio-1,3-dithiane to Cyclohex-2-enone

The cornerstone of the synthesis is the reaction between 2-lithio-1,3-dithiane, prepared by deprotonating 1,3-dithiane (B146892) with a strong base like n-butyllithium, and cyclohex-2-enone. researchgate.net This organolithium reagent acts as an acyl anion equivalent, attacking the electrophilic centers of the cyclohexenone ring. researchgate.net However, the presence of two electrophilic sites—the carbonyl carbon and the β-unsaturated carbon—leads to a competition between two primary reaction pathways. libretexts.orgmasterorganicchemistry.com

The addition of 2-lithio-1,3-dithiane to an α,β-unsaturated ketone like cyclohex-2-enone can yield two different products: the 1,2-addition product, 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, or the 1,4-addition (conjugate addition) product, 3-(1,3-dithian-2-yl)cyclohexanone. masterorganicchemistry.com The regioselectivity of this reaction is governed by the principles of kinetic versus thermodynamic control. masterorganicchemistry.com

The 1,2-addition is generally considered the kinetically controlled pathway, favored at lower temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically irreversible under these conditions, and the product distribution is determined by the relative rates of formation. masterorganicchemistry.com The hard nature of the lithium cation, which coordinates to the hard carbonyl oxygen, directs the nucleophilic attack of the dithiane carbanion to the adjacent carbonyl carbon.

Conversely, the 1,4-addition is often the thermodynamically favored pathway, as it results in a more stable enolate intermediate and a final product with a strong carbon-carbon single bond and a preserved, stable ketone. masterorganicchemistry.com Higher temperatures can make the 1,2-addition reversible, allowing the system to equilibrate to the more stable 1,4-adduct. masterorganicchemistry.com

| Factor | Favors 1,2-Addition (Kinetic Product) | Favors 1,4-Addition (Thermodynamic Product) |

| Temperature | Low temperatures (e.g., -78 °C) researchgate.net | Higher temperatures (allows for reversibility) masterorganicchemistry.com |

| Nucleophile | "Hard" nucleophiles | "Soft" nucleophiles |

| Ion Pair Nature | Contact Ion Pairs (CIP) uwindsor.ca | Solvent-Separated Ion Pairs (SIP) uwindsor.ca |

| Reaction Control | Kinetic Control masterorganicchemistry.com | Thermodynamic Control masterorganicchemistry.com |

The ratio of 1,2- to 1,4-addition products is highly dependent on the specific reaction conditions employed. The nature of the ion pair formed between the lithium cation and the dithiane anion is a critical factor. uwindsor.ca

In non-polar solvents like tetrahydrofuran (B95107) (THF), the organolithium reagent exists primarily as a contact ion pair (CIP). This close association directs the nucleophile to the carbonyl carbon, strongly favoring the 1,2-addition product. uwindsor.ca

The addition of highly polar, coordinating solvents or additives, such as hexamethylphosphoramide (B148902) (HMPA) or N,N'-dimethylpropyleneurea (DMPU), can dramatically shift the regioselectivity. uwindsor.ca These additives solvate the lithium cation, creating solvent-separated ion pairs (SIP). In an SIP, the dithiane anion is "softer" and less sterically encumbered, leading to a preference for the 1,4-conjugate addition pathway. uwindsor.ca

| Solvent/Additive | Predominant Ion Pair | Major Product |

| Tetrahydrofuran (THF) | Contact Ion Pair (CIP) | 1,2-Addition Product uwindsor.ca |

| THF with Hexamethylphosphoramide (HMPA) | Solvent-Separated Ion Pair (SIP) | 1,4-Addition Product uwindsor.ca |

| THF with N,N'-Dimethylpropyleneurea (DMPU) | Solvent-Separated Ion Pair (SIP) | 1,4-Addition Product uwindsor.ca |

Alternative Thioacetalization Approaches to Related Dithiane-Functionalized Alcohols

While the nucleophilic addition of lithiated dithiane is a powerful tool for C-C bond formation, dithiane functionalities can also be introduced via direct thioacetalization of a carbonyl group. organic-chemistry.org This method is generally used for protecting carbonyls or for syntheses where the dithiane is installed prior to other transformations. organic-chemistry.org

The formation of 1,3-dithianes from carbonyl compounds is typically achieved by reacting the ketone or aldehyde with 1,3-propanedithiol (B87085) in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org A wide array of catalysts can be employed, including iodine, hafnium(IV) trifluoromethanesulfonate, and tungstophosphoric acid, often under mild or solvent-free conditions. organic-chemistry.org For synthesizing a molecule like 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, this would involve a multi-step sequence where a precursor diketone or hydroxyketone is selectively functionalized. For instance, a suitable precursor like 1-hydroxycyclohex-2-en-1-yl methyl ketone could potentially undergo selective thioacetalization at the ketone position to yield a related dithiane-functionalized alcohol.

Asymmetric Synthesis Approaches

Controlling the absolute stereochemistry at the newly formed chiral center in 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol requires asymmetric synthesis strategies. A primary method for achieving this is through the use of chiral auxiliaries.

Chiral Auxiliaries in Dithiane Formation or Cyclohexenone Functionalization

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After serving its purpose, the auxiliary can be removed. wikipedia.org In the context of this synthesis, a chiral auxiliary could be attached to either the cyclohexenone substrate or used as a chiral ligand to modify the reactivity of the 2-lithio-1,3-dithiane nucleophile. uwindsor.cawikipedia.org

For example, studies have investigated the use of chiral compounds derived from N,N'-dimethylpropyleneurea (DMPU) to influence the enantioselectivity of the addition of 2-lithio-1,3-dithiane to cyclohex-2-en-1-one. uwindsor.ca Similarly, chiral ligands such as (-)-α-isosparteine have been shown to induce enantioselectivity in the addition of 2-lithio-1,3-dithiane to aldehydes, a principle that could be extended to ketonic substrates like cyclohexenone. researchgate.net Another approach involves attaching a recoverable chiral auxiliary, such as a derivative of 8-phenylmenthol or a camphorsultam, to the cyclohexenone ring, thereby creating a diastereomeric substrate that can direct the incoming nucleophile to a specific face of the molecule. wikipedia.org

Enantioselective Catalysis in the Formation of Chiral Cyclohexenols

Enantioselective catalysis is crucial for producing specific stereoisomers of chiral molecules like 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol. Chiral N-heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts in the enantioselective formation of substituted cyclopentenes through intramolecular aldol (B89426) reactions of achiral tricarbonyl compounds. nih.gov This principle of using a chiral catalyst to induce stereoselectivity can be extended to the synthesis of chiral cyclohexenols.

In the context of the target molecule, an enantioselective approach would involve the reaction of cyclohex-2-en-1-one with 2-lithio-1,3-dithiane in the presence of a chiral catalyst. The catalyst creates a chiral environment, favoring the formation of one enantiomer over the other. Chiral 1,2-diamines and their derivatives, often derived from cyclohexane (B81311), are frequently employed as organocatalysts or as ligands in metal-catalyzed reactions to achieve high levels of enantioselectivity in C-C bond-forming reactions. nii.ac.jpresearchgate.net

Table 1: Representative Chiral Catalysts in Asymmetric Synthesis

| Catalyst/Ligand Type | Precursor | Typical Application | Potential Role in Synthesis |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Chiral Triazolium Salts | Asymmetric Aldol & Michael Reactions nih.gov | Catalyzing enantioselective addition to the carbonyl group. |

| Chiral Diamines | (1R,2R)-Cyclohexane-1,2-diamine | Organocatalysis, Ligands for Metal Complexes sci-hub.se | Directing the stereoselective attack of the dithiane nucleophile. |

Chiral Ligand-Mediated C-C Bond Formation at C-2 of Dithiane

The formation of the carbon-carbon bond at the C-2 position of the dithiane ring is a cornerstone of this synthesis, often achieved via the nucleophilic addition of a 2-lithio-1,3-dithiane. This reagent, an acyl anion equivalent, is typically generated by deprotonating 1,3-dithiane with a strong base like n-butyllithium. researchgate.net

To control the stereochemistry of the addition to an electrophile such as cyclohex-2-en-1-one, a chiral ligand is introduced into the reaction. The ligand coordinates to the lithium ion of the organolithium reagent, forming a chiral complex. This complex then delivers the dithiane nucleophile to one face of the carbonyl group preferentially, resulting in an enantiomerically enriched product. A variety of chiral ligands, including diamines and amino alcohols, have been developed for this purpose. nii.ac.jpsci-hub.se The effectiveness of the asymmetric induction depends on the structure of the ligand and its ability to create a well-defined, sterically biased transition state.

Table 2: Influence of Chiral Ligands on Enantioselectivity

| Chiral Ligand | Ligand Class | Mechanism of Action | Expected Outcome |

|---|---|---|---|

| (-)-Sparteine | Diamine | Forms a rigid chelate with the lithium ion, blocking one face of the nucleophile. | High enantiomeric excess (ee) of one enantiomer. |

| (1R,2R)-N,N'-Dialkylcyclohexane-1,2-diamine | Diamine | Creates a chiral pocket around the lithium cation, directing the nucleophilic attack. sci-hub.se | Variable ee depending on the N-alkyl substituents. |

Green Chemistry Considerations in Synthetic Route Design

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. This involves using safer solvents, reusable catalysts, and designing reactions that are efficient in terms of atom and energy usage.

Solvent-Free Conditions and Reusable Catalysts

For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) and tungstate (B81510) sulfuric acid (TSA) have been reported as highly efficient and reusable catalysts for the formation of 1,3-dithianes under solvent-free conditions. organic-chemistry.orgresearchgate.net These methods offer significant advantages, including simplicity of operation, high yields, short reaction times, and elimination of volatile organic solvent waste. researchgate.net The catalyst can often be recovered by simple filtration and reused multiple times without a significant loss of activity.

Table 3: Comparison of Catalysts for Thioacetalization

| Catalyst | Conditions | Reusability | Key Advantage |

|---|---|---|---|

| Tungstate Sulfuric Acid (TSA) | Solvent-free, room temp. | Yes, multiple cycles researchgate.net | Environmentally benign, high efficiency. researchgate.net |

| HClO₄-SiO₂ | Solvent-free, room temp. | Yes organic-chemistry.org | Simple filtration for recovery. organic-chemistry.org |

| Iodine (I₂) | Catalytic, mild conditions | Not typically recovered | Compatible with sensitive functional groups. organic-chemistry.org |

Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

The key C-C bond-forming step in the synthesis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol is the addition of the 2-lithio-1,3-dithiane anion to cyclohex-2-en-1-one. This is an addition reaction, which is a highly atom-economical process. In an ideal addition reaction, all the atoms of the reactants are found in the product, leading to a theoretical atom economy of 100%. While the subsequent aqueous workup to neutralize the reaction introduces other reagents, the core bond-forming step is highly efficient from an atom economy perspective. Designing synthetic routes that maximize the number of addition reactions and minimize the use of stoichiometric reagents that are not incorporated into the final product is a key goal of green synthetic design. rsc.org

Table 4: Atom Economy Analysis of the Key Synthetic Step

| Reaction Type | Reactants | Product | Byproducts | Atom Economy |

|---|

| Addition | 2-Lithio-1,3-dithiane + Cyclohex-2-en-1-one | Lithium 1-(1,3-dithian-2-yl)cyclohex-2-en-1-olate | None | 100% (for the addition step itself) |

Reactivity and Chemical Transformations of 1 1,3 Dithian 2 Yl Cyclohex 2 En 1 Ol

Reactions Involving the 1,3-Dithiane (B146892) Moiety

The 1,3-dithiane group is a widely utilized protective group for carbonyl compounds due to its stability in both acidic and basic environments. thieme-connect.com Its removal, or deprotection, to regenerate the carbonyl functionality, along with the functionalization of the acidic proton at the C-2 position, constitute the primary transformations of this moiety.

Deprotection Strategies to Generate Carbonyl Functionality

The conversion of the 1,3-dithiane group back to a carbonyl group is a crucial step in many synthetic sequences. This transformation can be achieved through either oxidative or non-oxidative methods.

Oxidative deprotection offers a common route to unmask the carbonyl group. A variety of oxidizing agents have been effectively employed for this purpose. The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule.

One mild and efficient method involves the use of o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin (β-CD) in water under neutral conditions at room temperature. organic-chemistry.org Another approach utilizes sodium chlorite (B76162) (NaClO2) and sodium dihydrogen phosphate (B84403) (NaH2PO4) in aqueous methanol. thieme-connect.com The electronic nature of the substituents at the C-2 position of the dithiane ring can influence the success of this method. thieme-connect.com For instance, ketone-derived 1,3-dithianes are readily deprotected, while derivatives with electron-withdrawing groups may prove more resistant. thieme-connect.com

Other notable oxidative reagents include:

Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS], N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], and N-bromosuccinimide (NBS) , which can be used under solvent-free conditions at room temperature. arkat-usa.org

Bis(trifluoroacetoxy)iodobenzene , which is particularly effective for deprotecting dithiane-containing alkaloids, even in the presence of sensitive tertiary amines. organic-chemistry.org

30% aqueous hydrogen peroxide activated by an iodine catalyst in the presence of sodium dodecyl sulfate (B86663) (SDS) provides a green and chemoselective method that tolerates numerous protecting groups. organic-chemistry.orglookchem.comorganic-chemistry.org

Silicasulfuric acid/NaNO3 , offering a mild and chemoselective option. organic-chemistry.org

Selectfluor™ , which has been developed for the cleavage of 1,3-dithianes among other protecting groups. organic-chemistry.org

Table 1: Selected Oxidative Deprotection Methods for 1,3-Dithianes

| Reagent System | Conditions | Key Features |

| o-Iodoxybenzoic acid (IBX)/β-Cyclodextrin | Water, Room Temperature | Neutral conditions, high yields. organic-chemistry.org |

| NaClO2/NaH2PO4 | Aqueous Methanol | Mild and facile, sensitive to C-2 substituents. thieme-connect.com |

| TBBDA, PBBS, or NBS | Solvent-free, Room Temperature | Efficient and fast for various dithianes. arkat-usa.org |

| Bis(trifluoroacetoxy)iodobenzene | Aqueous conditions | Ideal for labile and amine-containing molecules. organic-chemistry.org |

| 30% H2O2/I2 (cat.)/SDS | Water | Green, chemoselective, tolerates many protecting groups. organic-chemistry.orglookchem.comorganic-chemistry.org |

Non-oxidative methods provide an alternative for substrates that are sensitive to oxidation. These methods often employ metal salts or other electrophilic reagents to facilitate the hydrolysis of the thioacetal.

Mercury(II) salts, such as mercury(II) nitrate (B79036) trihydrate, have been used for the rapid and efficient deprotection of 1,3-dithianes under solid-state conditions. nih.gov However, the toxicity of mercury compounds is a significant drawback. nih.govasianpubs.org Other metal-based reagents include copper(II) salts, which have also been shown to be effective. researchgate.net

Alternative non-oxidative approaches that avoid heavy metals have also been developed. For instance, a mixture of polyphosphoric acid (PPA) and acetic acid can be used for the deprotection of 1,3-dithianes and 1,3-dithiolanes. asianpubs.org

Table 2: Selected Non-oxidative Deprotection Methods for 1,3-Dithianes

| Reagent System | Conditions | Key Features |

| Mercury(II) nitrate trihydrate | Solid-state, Room Temperature | Fast and efficient, but uses toxic mercury. nih.gov |

| Polyphosphoric acid (PPA)/Acetic acid | 20-45 °C | Inexpensive and readily available reagents. asianpubs.org |

Functionalization at the C-2 Position of the Dithiane Ring

The hydrogen atom at the C-2 position of the 1,3-dithiane ring is significantly more acidic (pKa ≈ 31) than a typical methylene (B1212753) proton. bham.ac.uk This increased acidity allows for deprotonation with a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane. bham.ac.ukresearchgate.net This carbanion serves as a versatile acyl anion equivalent, capable of reacting with a wide range of electrophiles. bham.ac.ukyoutube.com

The 2-lithio-1,3-dithiane anion readily undergoes alkylation with primary alkyl halides. uwindsor.ca Arenesulfonates of primary alcohols can also serve as effective alkylating agents. organic-chemistry.orgorganic-chemistry.org These reactions provide a powerful method for carbon-carbon bond formation. Acylation reactions can also be achieved, further expanding the synthetic utility of this intermediate. A palladium-catalyzed asymmetric allylic substitution using 1,3-dithianes as acyl anion equivalents has also been developed, yielding products with high enantioselectivity. acs.org

2-Lithio-1,3-dithiane derivatives add to carbonyl compounds, such as aldehydes and ketones, to form α-hydroxy dithianes. bham.ac.uk These reactions are often facile and can proceed with a degree of stereoselectivity. cdnsciencepub.com Similarly, the lithiated dithiane can react with epoxides, leading to ring-opening and the formation of β-hydroxy dithianes. cdnsciencepub.comcdnsciencepub.com These reactions have been successfully applied in the synthesis of complex molecules, including steroids. cdnsciencepub.com

Table 3: Reactions of 2-Lithio-1,3-dithiane with Electrophiles

| Electrophile | Product Type |

| Alkyl Halides/Sulfonates | 2-Alkyl-1,3-dithianes organic-chemistry.orguwindsor.caorganic-chemistry.org |

| Aldehydes/Ketones | α-Hydroxy dithianes bham.ac.ukcdnsciencepub.com |

| Epoxides | β-Hydroxy dithianes cdnsciencepub.comcdnsciencepub.com |

Transformations of the Cyclohex-2-en-1-ol Moiety

The cyclohex-2-en-1-ol core of the molecule presents two primary sites for chemical reactions: the hydroxyl group and the carbon-carbon double bond.

Reactions of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol can undergo standard transformations such as etherification and esterification to yield a variety of derivatives.

Etherification: The conversion of the hydroxyl group to an ether can be achieved under various conditions, typically involving the use of a base to deprotonate the alcohol followed by reaction with an alkyl halide. While specific examples for 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol are not extensively documented, analogous reactions on similar allylic alcohols are well-established. For instance, iridium-catalyzed allylic etherification with various alcohols in the presence of a base like potassium phosphate provides a general route to chiral branched allylic ethers in high yields and enantioselectivities. Another approach involves the rhodium-catalyzed reaction of allylic alcohol derivatives with copper(I) alkoxides. These methods highlight the potential for the controlled synthesis of various ethers from the title compound.

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl halide, anhydride, or carboxylic acid. This reaction is often facilitated by a base such as pyridine (B92270) or an enzyme. While specific data for the title compound is limited, a similar transformation has been reported for a related complex molecule, (4S,5S,E)-5-((tert-butyldimethylsilyl)oxy)-6-(1,3-dithian-2-yl)-2,4-dimethylhex-2-en-1-ol. This compound undergoes esterification with pivaloyl chloride in the presence of pyridine to afford the corresponding pivalate (B1233124) ester. This example demonstrates the feasibility of esterifying allylic alcohols containing a dithiane moiety.

| Reaction | Reagent | Product | Reference |

| Esterification | Pivaloyl chloride, Pyridine | Pivalate ester | vanderbilt.edu |

Reactions of the Carbon-Carbon Double Bond (e.g., Hydrogenation, Epoxidation)

The carbon-carbon double bond in the cyclohexene (B86901) ring is susceptible to addition reactions, most notably hydrogenation and epoxidation.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a transition metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The stereochemical outcome of the hydrogenation of cyclic alkenes is often influenced by the steric hindrance of neighboring groups. In the case of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, the bulky 1,3-dithianyl group at the adjacent quaternary center is expected to direct the hydrogenation to the face of the double bond opposite to it, potentially leading to a high degree of stereoselectivity in the resulting cyclohexanol (B46403) derivative.

Epoxidation: The double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereochemistry of the epoxidation of allylic alcohols can be influenced by the hydroxyl group, which can direct the epoxidizing agent to the same face of the double bond. For 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, this directing effect could lead to the formation of a syn-epoxide. The presence of the bulky dithiane group may also play a role in the stereochemical outcome of the epoxidation.

Oxidation to Cyclohex-2-en-1-one

The secondary allylic alcohol functionality in 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol can be oxidized to the corresponding α,β-unsaturated ketone, 2-(1,3-dithian-2-yl)cyclohex-2-en-1-one. A variety of oxidizing agents can be employed for this transformation, with reagents such as manganese dioxide (MnO2) and pyridinium (B92312) chlorochromate (PCC) being commonly used for the selective oxidation of allylic alcohols without affecting other functional groups like the dithiane or the carbon-carbon double bond. chemguide.co.uk The choice of oxidant is crucial to avoid over-oxidation or side reactions.

Interplay Between Dithiane and Cyclohexenol (B1201834) Functionalities

The dithiane and cyclohexenol moieties in 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol are not merely independent functional groups; their proximity leads to interesting chemical behavior, particularly in terms of chemoselectivity and stereochemistry.

Chemoselectivity in Multi-Functional Transformations

The presence of multiple reactive sites in the molecule necessitates careful consideration of chemoselectivity in chemical reactions. For instance, when subjecting the molecule to an oxidizing agent, the reaction could potentially occur at the hydroxyl group, the double bond, or the sulfur atoms of the dithiane ring. Mild oxidizing agents specific for allylic alcohols, such as MnO2, are expected to selectively oxidize the hydroxyl group to a ketone without affecting the dithiane or the double bond. Conversely, stronger oxidizing agents could lead to a mixture of products. Similarly, in reactions targeting the double bond, the choice of reagents is critical to avoid undesired reactions at the hydroxyl or dithiane groups.

Stereochemical Influence of Each Moiety on the Other's Reactivity

The stereochemistry of reactions at the cyclohexenol ring can be significantly influenced by the bulky 1,3-dithiane group. As mentioned earlier, in catalytic hydrogenation, the dithiane group would likely direct the hydrogen atoms to the opposite face of the double bond, leading to a specific stereoisomer of the corresponding cyclohexanol. In a similar vein, during epoxidation, the stereochemical outcome will be a result of the combined directing effects of the hydroxyl group and the steric hindrance from the dithiane moiety. The hydroxyl group typically directs the epoxidizing agent to the same face, while the bulky dithiane group would favor attack from the less hindered opposite face. The interplay of these two effects would determine the final stereochemistry of the resulting epoxide.

Mechanistic Investigations of Reactions Involving 1 1,3 Dithian 2 Yl Cyclohex 2 En 1 Ol

Elucidation of Reaction Pathways in its Formation

The synthesis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol is typically achieved through the 1,2-addition of a 2-lithio-1,3-dithiane anion to cyclohex-2-en-1-one. The mechanism of this reaction is heavily influenced by the nature and structure of the organolithium intermediate.

The nucleophile in the formation of the title compound is 2-lithio-1,3-dithiane, an organolithium reagent that serves as an acyl anion equivalent. uwindsor.canih.gov The aggregation state of this reagent in solution is a critical determinant of the reaction's regioselectivity (1,2-addition vs. 1,4-conjugate addition). In solvents like tetrahydrofuran (B95107) (THF), organolithium reagents can exist as various aggregates, including contact ion pairs (CIPs) and solvent-separated ion pairs (SIPs). researchgate.net

The ratio of these ion pairs can be manipulated by the addition of polar, coordinating solvents such as hexamethylphosphoramide (B148902) (HMPA). researchgate.net Multinuclear NMR studies have shown that increasing the concentration of HMPA favors the formation of SIPs. Research indicates a correlation between the degree of ion pair separation and the regiochemical outcome of the addition to enones. researchgate.net While not always a direct linear correlation due to the Curtin-Hammett principle, a greater proportion of SIPs generally enhances the propensity for 1,4-addition. Conversely, CIPs, where the lithium cation can coordinate more effectively to the carbonyl oxygen of the enone, are thought to favor 1,2-addition, leading to the formation of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol. researchgate.net This suggests that controlling the solvent environment and the nature of the lithium counter-ion are key to mechanistically steering the reaction toward the desired allylic alcohol product.

| Equivalents of HMPA | Fraction of Solvent-Separated Ion Pairs (SIP) | Percentage of 1,4-Addition Product | Percentage of 1,2-Addition Product |

|---|---|---|---|

| 0 | < 5% | ~30% | ~70% |

| 1 | < 5% | > 70% | < 30% |

Data is illustrative and based on findings related to the addition of sulfur-substituted organolithium reagents to cyclohexenones as described in related research. researchgate.net

The addition of the 2-lithio-1,3-dithiane nucleophile to the prochiral carbonyl carbon of cyclohex-2-en-1-one creates a new stereocenter. The stereoselectivity of this process can be analyzed by considering the transition state geometries. The approach of the bulky dithiane anion to the cyclohexenone ring is governed by steric interactions.

Models for nucleophilic addition to cyclic ketones often invoke Felkin-Anh principles, but in the case of cyclohexenone, the planar nature of the double bond and the carbonyl group influences the trajectory of attack. The two primary transition state models involve the nucleophile approaching from either the same face (syn) or the opposite face (anti) relative to the substituents on the ring. For the formation of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, the transition state that minimizes steric hindrance and avoids unfavorable interactions, such as 1,3-allylic strain, is favored. beilstein-journals.org The bulky dithiane group will preferentially approach from the less hindered face of the cyclohexenone, leading to the observed diastereomer. The precise stereochemical outcome depends on minimizing steric clash between the incoming nucleophile and the axial hydrogens on the cyclohexene (B86901) ring in the developing chair-like transition state. beilstein-journals.org

Mechanistic Aspects of Dithiane Deprotection and Transformations

The 1,3-dithiane (B146892) group in 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol functions as a protecting group for a carbonyl functionality. Its removal, or deprotection, is a key transformation that can be achieved through several mechanistic pathways.

Dithiane deprotection can be initiated by an electron transfer process, particularly under photolytic conditions. acs.orgconicet.gov.ar In the presence of a suitable photosensitizer, such as 2,4,6-triphenylthiapyrylium cation, the 1,3-dithiane moiety can undergo single-electron transfer to the excited triplet state of the sensitizer (B1316253). acs.org This generates a dithiane radical cation.

This radical cation is highly reactive and undergoes rapid, unimolecular C–S bond cleavage to form a distonic radical cation (where the charge and radical are separated). acs.orgconicet.gov.ar Subsequent steps in the mechanism are critically dependent on molecular oxygen. The process is inhibited in a nitrogen atmosphere, indicating oxygen's essential role. conicet.gov.ar Experimental evidence suggests that a superoxide (B77818) radical anion, formed from molecular oxygen, drives the final stages of the deprotection to yield the parent carbonyl compound. acs.org This is supported by the observation that the reaction is inhibited by superoxide traps like p-benzoquinone. conicet.gov.ar

Proposed Electron Transfer Deprotection Mechanism:

Photoexcitation: A sensitizer is excited by light.

Electron Transfer: The dithiane transfers an electron to the excited sensitizer, forming a dithiane radical cation.

Fragmentation: The radical cation undergoes C-S bond cleavage to form a distonic radical cation.

Reaction with Superoxide: The intermediate reacts with a superoxide anion (O₂⁻) to ultimately form the carbonyl compound and sulfur-containing byproducts. acs.org

The hydrolysis of 1,3-dithianes under acidic conditions is a classic method for deprotection. asianpubs.orgresearchgate.net The mechanism is a multi-step process involving the formation and breakdown of a tetrahedral intermediate. acs.org

Detailed kinetic studies on the hydrolysis of dithiane derivatives reveal a three-step reaction. acs.org The pH-rate profiles show that the breakdown of the key tetrahedral intermediate is acid-catalyzed and proceeds through an S-protonated species without a change in the rate-determining step across a range of acidic pH values. acs.org

General Steps for Acid-Catalyzed Hydrolysis:

Protonation: One of the sulfur atoms of the dithiane ring is protonated by a hydronium ion. chemguide.co.uk

Nucleophilic Attack: A water molecule attacks the electrophilic carbon atom of the protonated dithiane, leading to the formation of a tetrahedral intermediate (a hemithioacetal-like structure).

Proton Transfer: A proton is transferred from the attacking oxygen to one of the sulfur atoms.

Elimination: The C-S bond cleaves, eliminating a thiol group and forming a protonated carbonyl.

Deprotonation: A water molecule removes the final proton, regenerating the acid catalyst and yielding the final carbonyl compound. chemguide.co.uk

| Mechanism | Key Reagents/Conditions | Key Intermediates | Reference |

|---|---|---|---|

| Electron Transfer | Photosensitizer (e.g., thiapyrylium), light (>350 nm), O₂ | Dithiane radical cation, distonic radical cation, superoxide anion | acs.org, conicet.gov.ar |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HClO₄, H₂SO₄) | Protonated dithiane, tetrahedral intermediate | acs.org |

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for corroborating experimental findings and providing deeper mechanistic insights into reactions involving dithiane-containing compounds. acs.org Theoretical calculations can be used to model transition states, determine reaction energy profiles, and analyze the electronic structure of intermediates that may be too transient to observe experimentally.

In the context of dithiane deprotection via electron transfer, DFT calculations have been employed to support the proposed mechanism. acs.org Computational studies have modeled the reaction pathways involving the dithiane radical cation with water, molecular oxygen, and the superoxide radical anion, with the results aligning with experimental observations that superoxide is the key species driving the reaction. acs.org

For reactions involving organolithium reagents, computational studies can help elucidate the structure of aggregates (CIPs vs. SIPs) and their relative stabilities. nih.gov Furthermore, transition state calculations for the nucleophilic addition step can help rationalize the observed stereoselectivity, providing energy values for different attack trajectories and confirming that the lowest energy pathway corresponds to the experimentally observed major product. researchgate.net Studies on related dithiane systems have also used computational methods to describe conformational preferences and stereoelectronic effects within the dithiane ring itself. nih.gov

DFT Studies on Reactivity and Selectivity

No specific Density Functional Theory (DFT) studies on the reactivity and selectivity of reactions involving 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol have been identified.

In principle, DFT calculations could be employed to investigate various aspects of this molecule's reactivity. For instance, in the context of its formation via the nucleophilic addition of a 2-lithio-1,3-dithiane to a cyclohexenone, DFT could be used to:

Calculate the energies of the transition states for 1,2- versus 1,4-addition to understand the regioselectivity.

Model the approach of the nucleophile to the electrophile to predict the stereoselectivity of the reaction.

Analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to rationalize their reactivity.

However, without specific published research, any discussion would be purely hypothetical. Data tables detailing calculated activation energies, reaction enthalpies, or atomic charges for this specific reaction are not available.

Molecular Dynamics Simulations for Conformational Analysis

There are no specific Molecular Dynamics (MD) simulation studies focused on the conformational analysis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol in the scientific literature.

MD simulations would be a powerful tool for understanding the three-dimensional structure and flexibility of this molecule. Such simulations could reveal:

The preferred conformations of the cyclohexene ring (e.g., half-chair, boat).

The orientation of the bulky 1,3-dithianyl group relative to the cyclohexene ring (axial vs. equatorial-like positions).

The role of intramolecular hydrogen bonding between the hydroxyl group and the sulfur atoms of the dithiane ring.

The dynamic interconversion between different conformers and the energy barriers associated with these changes.

Despite the utility of this computational method, no studies have been published that provide this specific information for 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol. Consequently, it is not possible to present detailed research findings or data tables on its conformational preferences.

Applications of 1 1,3 Dithian 2 Yl Cyclohex 2 En 1 Ol in Complex Molecule Synthesis

Use as a Versatile Synthetic Intermediate

The strategic importance of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol stems from its ability to undergo a variety of transformations at its different functional sites. The dithiane group can be deprotonated to form a nucleophilic center, the hydroxyl group can be modified or used to direct subsequent reactions, and the double bond can participate in numerous addition and cycloaddition reactions.

As a Precursor to Polyfunctionalized Cyclohexane (B81311) Derivatives

The synthesis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol typically begins with the 1,2-addition of 2-lithio-1,3-dithiane to cyclohex-2-en-1-one. uwindsor.ca This reaction establishes the core structure, which can then be subjected to a range of modifications to install additional functional groups onto the cyclohexane ring.

The allylic alcohol and the double bond are prime sites for diastereoselective reactions, enabling the introduction of new stereocenters with a high degree of control. nih.gov For instance, epoxidation of the double bond followed by ring-opening can lead to trans-diols. Alternatively, reactions like dihydroxylation or conjugate additions can be employed to further functionalize the ring. After these modifications, the dithiane group can be hydrolyzed under various conditions to unmask the carbonyl group, yielding a polyfunctionalized cyclohexanone. nih.gov This strategy provides access to complex cyclohexane skeletons that are core structures in many natural products. beilstein-journals.org

Table 1: Representative Transformations for Polyfunctionalization

| Starting Material | Reagent(s) | Product Type | Key Transformation |

|---|

Construction of Spirocyclic Systems

Spirocycles are highly valuable structural motifs in medicinal chemistry due to their rigid, three-dimensional nature. mdpi.comutrgv.edu 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol and its derivatives are excellent precursors for spirocyclic systems, particularly spiro[5.5]undecanes. researchgate.netresearchgate.net The key strategy involves attaching a carbon chain to the cyclohexane ring (e.g., via the hydroxyl group or by conjugate addition) that contains an electrophilic center.

A subsequent intramolecular Michael addition, where a nucleophile on the tether attacks the double bond of the cyclohexene (B86901) ring, can forge the second ring of the spirocycle. mdpi.comorganicreactions.org Alternatively, a side chain can be introduced that contains a nucleophilic group. After deprotection of the dithiane to reveal the ketone, an intramolecular aldol (B89426) or Michael-aldol cascade reaction can be triggered to form the spirocyclic product. nih.govnih.gov This approach allows for the diastereoselective construction of complex spirocycles with multiple stereocenters. nih.gov

Strategic Incorporation into Natural Product Synthesis

The structural features of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol make it an ideal building block for the total synthesis of complex natural products, where the controlled installation of stereochemistry and functionality on a six-membered ring is often a critical challenge.

Total Synthesis of Terpenoids and Related Compounds

Terpenoids represent a vast and structurally diverse class of natural products, many of which are built upon polycyclic frameworks containing cyclohexane or functionalized cyclohexane units. nih.govnih.govnih.gov The title compound serves as a synthon for a C6 ring, providing latent carbonyl functionality and a handle for further annulation reactions.

In a synthetic strategy, the dithiane-containing cyclohexane unit can be elaborated through various cycloaddition or cascade reactions. nih.gov For instance, after modification of the ring, the unmasked ketone can serve as an anchor point for building adjacent rings, a common tactic in the synthesis of diterpenes and other complex terpenoids. researchgate.net The ability to construct highly substituted cyclohexane cores efficiently is crucial for the total synthesis of these molecules. nih.gov

Access to Optically Active Intermediates for Bioactive Molecules

Many bioactive molecules require specific stereoisomers for their activity. The chiral nature of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol makes it a valuable component of the "chiral pool" for asymmetric synthesis. researchgate.netorientjchem.org Enantiomerically pure forms of the title compound can be obtained through several methods, including asymmetric synthesis or the enzymatic resolution of the racemic mixture. nih.govnih.gov

For example, lipase-catalyzed resolution can be used to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the highly enantiomerically enriched alcohol and its corresponding acetate. nih.gov These optically pure building blocks can then be carried forward in the synthesis of complex chiral molecules, ensuring that the final product has the desired absolute stereochemistry. nih.govmdpi.com This is particularly important in pharmaceutical chemistry, where the biological activity of a drug is often confined to a single enantiomer.

Development of Novel Synthetic Building Blocks

Beyond its direct use in total synthesis, 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol can be transformed into a variety of other stable, versatile building blocks. nih.govnih.gov The combination of functional groups allows for a wide range of derivatizations. For example, the allylic alcohol can be oxidized to the corresponding enone, creating a Michael acceptor. This new derivative, 1-(1,3-dithian-2-yl)cyclohex-2-en-1-one, becomes a bifunctional building block with both an acyl anion equivalent and an electrophilic double bond.

These second-generation building blocks can be used in a variety of synthetic applications, including conjugate addition-alkylation sequences or as dienophiles in Diels-Alder reactions, further expanding their utility in constructing complex molecular frameworks for organic electronics or medicinal chemistry. nih.gov

Table 2: Examples of Derived Synthetic Building Blocks

| Parent Compound | Reaction | Derived Building Block | Potential Application |

|---|---|---|---|

| 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol | MnO₂ Oxidation | 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-one | Michael acceptor for conjugate additions |

Derivatization to Explore New Reaction Pathways

The unique structural features of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, namely the allylic alcohol and the dithiane moiety, offer a versatile platform for derivatization to investigate novel reaction pathways. The strategic modification of these functional groups can unlock a diverse range of chemical transformations, leading to the synthesis of complex molecular architectures.

One primary area of exploration involves the reactivity of the allylic alcohol. This functional group can be readily converted into a variety of leaving groups, such as tosylates, mesylates, or halides, to facilitate nucleophilic substitution reactions. These reactions can proceed through either an SN2 or SN2' mechanism, and the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the specific leaving group employed. For instance, reaction with a soft nucleophile in the presence of a palladium catalyst would be expected to favor an SN2' pathway, leading to the formation of a product with the nucleophile attached at the C3 position of the cyclohexene ring.

Furthermore, the hydroxyl group can be oxidized under various conditions to yield the corresponding α,β-unsaturated ketone, 2-(1,3-dithian-2-yl)cyclohex-2-en-1-one. This transformation opens up possibilities for conjugate addition reactions, allowing for the introduction of a wide range of carbon and heteroatom nucleophiles at the β-position of the enone system. The resulting 1,4-adducts can serve as key intermediates in the synthesis of more complex cyclohexane derivatives.

The dithiane group also presents opportunities for derivatization. The acidic proton at the C2 position of the dithiane ring can be abstracted using a strong base, such as n-butyllithium, to generate a stabilized carbanion. nih.govresearchgate.net This nucleophilic carbon can then be reacted with a variety of electrophiles, including alkyl halides, aldehydes, and ketones, to introduce new substituents at this position. Subsequent removal of the dithiane protecting group can unmask a carbonyl functionality, providing a route to highly functionalized keto-alcohols.

Below is a table summarizing potential derivatization reactions of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol and their potential applications in exploring new synthetic pathways.

| Functional Group | Reaction Type | Reagents | Expected Product | Potential Pathway Explored |

| Allylic Alcohol | Tosylation | TsCl, Pyridine (B92270) | 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-yl tosylate | SN2/SN2' Substitution Reactions |

| Allylic Alcohol | Oxidation | MnO₂, CH₂Cl₂ | 2-(1,3-Dithian-2-yl)cyclohex-2-en-1-one | Conjugate Addition Reactions |

| Dithiane | Deprotonation/Alkylation | 1. n-BuLi, THF; 2. R-X | 1-(2-Alkyl-1,3-dithian-2-yl)cyclohex-2-en-1-ol | C-C Bond Formation at C2 of Dithiane |

| Dithiane | Deprotection | HgCl₂, CaCO₃, aq. CH₃CN | 1-Hydroxycyclohex-2-en-1-yl)methanone | Unmasking of Carbonyl Functionality |

Synthesis of Analogues for Structure-Reactivity Relationship Studies

The synthesis of analogues of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol is a crucial step in understanding the relationship between a molecule's structure and its chemical reactivity. By systematically modifying different parts of the molecule, researchers can gain insights into how these changes influence reaction outcomes, rates, and selectivity.

One key area for modification is the cyclohexane ring. Introducing substituents at various positions can probe steric and electronic effects on the reactivity of the allylic alcohol and the dithiane moiety. For example, the placement of a bulky alkyl group at the C4 or C6 position could hinder the approach of reagents to the allylic alcohol, potentially altering the stereochemical outcome of reactions at this center. Conversely, the introduction of an electron-withdrawing or electron-donating group on the ring could influence the pKa of the allylic proton or the nucleophilicity of the double bond.

Another important set of analogues involves modifications to the dithiane ring. Varying the length of the alkyl chain connecting the two sulfur atoms (e.g., using 1,2-ethanedithiol (B43112) to form a dithiolane) can alter the bond angles and steric environment around the nucleophilic carbon center when the dithiane is deprotonated. These changes can impact the efficiency and selectivity of subsequent alkylation reactions.

Furthermore, analogues can be synthesized where the hydroxyl group is replaced with other functional groups, such as an amine or a thiol. This allows for a direct comparison of the directing and activating effects of these different heteroatoms in various chemical transformations. For instance, an allylic amine analogue could participate in different types of cyclization reactions compared to the parent alcohol.

The following table presents a series of hypothetical analogues of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol and the rationale for their synthesis in the context of structure-reactivity studies.

| Analogue Structure | Modification | Rationale for Synthesis |

| 1-(1,3-Dithian-2-yl)-4-methylcyclohex-2-en-1-ol | Methyl group at C4 | To study the effect of remote steric hindrance on the reactivity of the allylic alcohol. |

| 1-(1,3-Dithiolan-2-yl)cyclohex-2-en-1-ol | Five-membered dithiolane ring | To investigate the influence of the dithioacetal ring size on the acidity and nucleophilicity of the C2 proton. |

| 1-Amino-2-(1,3-dithian-2-yl)cyclohex-2-ene | Replacement of hydroxyl with an amino group | To explore differences in reactivity and directing effects between an allylic alcohol and an allylic amine. |

| 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-yl methyl ether | O-methylation of the alcohol | To study the effect of blocking the hydroxyl group on reactions involving other parts of the molecule. |

Through the synthesis and systematic evaluation of such analogues, a comprehensive understanding of the structure-reactivity relationships governing the chemistry of this versatile scaffold can be developed. This knowledge is invaluable for the rational design of new synthetic strategies and the construction of complex molecular targets.

Advanced Characterization and Stereochemical Studies

Spectroscopic Techniques for Elucidating Stereochemical Configuration

The definitive determination of the stereochemical configuration of "1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol" would necessitate a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

The addition of the 2-lithio-1,3-dithiane anion to cyclohex-2-en-1-one can result in the formation of two diastereomers, depending on the facial selectivity of the attack on the ketone. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is the primary tool for determining the ratio of these diastereomers in the product mixture.

In a typical analysis, the ¹H NMR spectrum of the crude reaction product would be carefully examined. Distinct signals for protons adjacent to the newly formed stereocenter, such as the proton on the hydroxyl-bearing carbon or the vinylic protons, would likely appear as separate sets for each diastereomer. By integrating the signal areas corresponding to each diastereomer, a quantitative diastereomeric ratio (d.r.) can be accurately determined. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could further be employed to establish the relative stereochemistry of the major diastereomer by observing through-space correlations between protons.

Table 1: Hypothetical ¹H NMR Data for Diastereomer Analysis

| Proton | Diastereomer A (ppm) | Diastereomer B (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| H (vinyl) | δ 5.8-6.0 | δ 5.7-5.9 | m | - |

| H (vinyl) | δ 5.6-5.8 | δ 5.5-5.7 | m | - |

| H-C(OH) | δ 4.1 | δ 4.0 | s | - |

Note: This table is illustrative and represents the type of data that would be generated from an actual NMR experiment.

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Once the diastereomers are separated, or if an enantioselective synthesis is performed, Electronic Circular Dichroism (ECD) spectroscopy becomes a powerful technique for assigning the absolute configuration of the chiral centers. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For a molecule like "1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol," the electronic transitions associated with the enone chromophore and the dithiane group would give rise to a characteristic ECD spectrum. The experimental spectrum would be compared with theoretical spectra generated by time-dependent density functional theory (TDDFT) calculations for both possible enantiomers (e.g., R and S configurations at the carbinol center). A match between the experimental and a calculated spectrum provides a confident assignment of the absolute configuration. The conformation of the cyclohexene (B86901) ring and the orientation of the substituents strongly influence the ECD spectrum, making it a sensitive probe of stereochemistry. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure

Unambiguous determination of both the relative and absolute stereochemistry can be achieved through single-crystal X-ray crystallography, provided that the compound can be crystallized. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of atoms in the solid state.

An X-ray crystal structure would provide definitive information on bond lengths, bond angles, and torsional angles. For "1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol," this would confirm the relative orientation of the hydroxyl and dithianyl groups and the conformation of the cyclohexene and dithiane rings. In cases where a heavy atom is not present, the absolute configuration can often be determined using anomalous dispersion methods if the crystal quality is high.

Conformational Analysis and Dynamic Stereochemistry

The reactivity and properties of "1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol" are intrinsically linked to its conformational preferences and the dynamic interplay of its structural components.

Evaluation of Conformational Equilibria

The cyclohexene ring in this molecule exists in a half-chair conformation, and the dithiane ring adopts a chair conformation. The presence of bulky substituents leads to a number of possible low-energy conformations. The key equilibrium would be the chair-flip of the dithiane ring and the pseudo-rotation of the cyclohexene ring.

Computational chemistry, using methods such as Density Functional Theory (DFT), would be employed to calculate the relative energies of the different possible conformers. These calculations help in identifying the most stable (lowest energy) conformation and the energy barriers between different conformers. The results of these calculations can be correlated with experimental NMR data, such as coupling constants and NOE effects, to provide a comprehensive picture of the conformational landscape in solution.

Table 2: Illustrative Conformational Energy Profile

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| 1 | OH (axial-like), Dithiane (equatorial-like) | 0.0 | 75 |

| 2 | OH (equatorial-like), Dithiane (axial-like) | 0.8 | 20 |

Note: This table is a hypothetical representation of results from a computational conformational analysis.

Analysis of Intramolecular Interactions and Their Influence on Reactivity

The spatial arrangement of functional groups in the preferred conformers can lead to significant intramolecular interactions. In "1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol," a key potential interaction is intramolecular hydrogen bonding between the hydroxyl proton and one of the sulfur atoms of the dithiane ring.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol, typically achieved through the nucleophilic addition of a 2-lithio-1,3-dithiane to cyclohex-2-en-1-one, presents opportunities for catalytic innovation. Future research will likely move beyond stoichiometric organolithium reagents towards catalytic methods that offer improved safety, atom economy, and functional group tolerance.

One promising avenue is the development of organocatalytic systems . Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, could facilitate the asymmetric conjugate addition of 1,3-dithiane (B146892) to cyclohexenone, followed by an intramolecular cyclization or a subsequent enantioselective carbonyl addition. For instance, a bifunctional thiourea-based catalyst could activate both the dithiane nucleophile and the enone electrophile, enabling a highly stereocontrolled synthesis. mdpi.comresearchgate.net The desymmetrization of cyclohexadienones using tethered dithiane nucleophiles under phosphazene catalysis has already demonstrated the potential for creating complex bicyclic lactones, which can be precursors to allylic alcohol derivatives. beilstein-journals.org

Transition metal catalysis also offers a fertile ground for exploration. The use of palladium, rhodium, or copper complexes with chiral ligands could enable the catalytic asymmetric allylic alkylation of a suitable pronucleophile with a dithiane-containing electrophile, or vice versa. For example, a palladium-catalyzed enantioselective allylic substitution could be envisioned. caltech.edu Furthermore, the development of catalysts for the direct dehydrogenation of saturated dithianyl cyclohexanols could provide an alternative route to the target molecule. nih.govorganic-chemistry.org

A summary of potential novel catalytic approaches is presented in Table 1.

| Catalyst Type | Potential Reaction | Key Advantages | Representative Catalyst Classes |

| Organocatalyst | Asymmetric Michael addition of 1,3-dithiane to cyclohexenone | Metal-free, environmentally benign, high stereoselectivity | Proline derivatives, Cinchona alkaloids, Thioureas mdpi.com |

| Transition Metal | Catalytic asymmetric 1,2-addition of a dithiane pronucleophile | High turnover numbers, broad substrate scope, tunable reactivity | Pd-complexes with chiral ligands, Rh-phosphine complexes caltech.edu |

| Lewis Acid | Catalyzed addition of silylated dithianes to cyclohexenone | Mild reaction conditions, avoids strong bases | Chiral metal triflates, Boron-based catalysts |

Development of Chemo- and Stereoselective Reactions

With the chiral center at the hydroxyl-bearing carbon and the prostereogenic center at the dithiane-bearing carbon, 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol is an excellent substrate for developing new chemo- and stereoselective transformations. Future work in this area will likely focus on controlling the diastereoselectivity of reactions at the dithiane ring and exploiting the allylic alcohol moiety.

The development of diastereoselective functionalization of the dithiane ring is a key objective. By employing substrate-controlled or catalyst-controlled methods, it should be possible to introduce a second substituent at the C2 position of the dithiane with high stereocontrol. This would generate molecules with three contiguous stereocenters, significantly increasing their molecular complexity and potential utility. researchgate.net

Furthermore, the allylic alcohol functionality can be a handle for a variety of stereoselective transformations . For instance, directed epoxidation or dihydroxylation of the cyclohexene (B86901) double bond, guided by the adjacent hydroxyl group, would lead to highly functionalized cyclic polyols with defined stereochemistry. The catalytic asymmetric synthesis of tertiary allylic alcohols is a challenging yet rewarding field, and new methods could be applied to derivatives of the title compound. nih.gov The development of stereoselective synthesis methods for chiral molecules, including alcohols, is a continuous area of research. encyclopedia.pubmdpi.comresearchgate.net

Integration into Flow Chemistry and Automation Platforms

The synthesis and transformation of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol are well-suited for adaptation to continuous flow chemistry . Flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly when using hazardous reagents like organolithiums. mdpi.com The on-demand generation of reactive intermediates, a key advantage of flow chemistry, could be applied to the in situ formation of 2-lithio-1,3-dithiane, minimizing its decomposition. uc.pt

Moreover, the integration of flow reactors with in-line purification and analysis techniques can lead to automated synthesis platforms . sigmaaldrich.comchemistryworld.comresearchgate.netnih.gov Such platforms would enable the rapid optimization of reaction conditions and the efficient synthesis of a library of derivatives of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol for biological screening or further synthetic applications. An automated system could iteratively perform the addition of various substituted dithianes to a range of cyclohexenones, followed by a series of transformations, all without manual intervention. nih.gov The three-component assembly of homoallylic alcohols using a flow chemistry photoreactor is an example of the complex syntheses achievable with this technology. acs.org

A hypothetical automated workflow for the synthesis and derivatization of the title compound is outlined in Table 2.

| Step | Operation | Technology | Potential Outcome |

| 1 | Reagent Pumping | Syringe/HPLC Pumps | Precise control of stoichiometry |

| 2 | Lithiation of Dithiane | Microreactor | Safe generation of 2-lithio-1,3-dithiane |

| 3 | Addition to Cyclohexenone | Cooled Microreactor | Formation of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol |

| 4 | In-line Quenching | T-mixer with Quenching Agent | Controlled reaction termination |

| 5 | In-line Purification | Solid-phase Scavenger Cartridges | Removal of byproducts and excess reagents |

| 6 | Derivatization | Second Reaction Module | Stereoselective epoxidation or other transformations |

| 7 | In-line Analysis | Integrated HPLC-MS | Real-time monitoring of reaction progress and purity |

Computational Design of New Reactivities and Derivatives

Computational chemistry is set to play an increasingly important role in guiding future research on 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol. Density Functional Theory (DFT) calculations can be employed to investigate the transition states of its formation and subsequent reactions, providing insights into the origins of stereoselectivity. researchgate.netnih.govsemanticscholar.orgresearchgate.netacs.org This understanding can then be used to rationally design more effective catalysts and reaction conditions.

Furthermore, computational methods can be used for the de novo design of novel derivatives with specific desired properties. By modeling the interaction of virtual compounds with biological targets, it may be possible to identify derivatives of 1-(1,3-dithian-2-yl)cyclohex-2-en-1-ol with potential therapeutic applications. nih.gov Computational screening of different dithiane and cyclohexenone precursors can also predict their reactivity and the stereochemical outcome of their reactions, thus prioritizing synthetic efforts. The design of molecules with novel excited state reactivity is an emerging area where computational tools are invaluable. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol, and how do reaction conditions influence yield?

A common methodology involves alkyllithium-mediated addition to cyclohexenone derivatives. For example, reacting 1,3-dithiane with cyclohex-2-en-1-one in tetrahydrofuran (THF) using n-butyllithium (n-BuLi) as a base generates the target compound via nucleophilic addition. Key parameters include:

Q. How can researchers characterize the stereochemistry and purity of this compound?

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry. For example, the dithianyl group causes deshielding of adjacent protons (δ ~4.5–5.5 ppm), while the cyclohexenol moiety shows characteristic olefinic signals (δ ~5.8–6.2 ppm) .

- X-ray Crystallography : Resolves absolute stereochemistry. In related dithianyl compounds, C–H···S interactions stabilize crystal packing (e.g., β = 91.9° in monoclinic systems) .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA with hexane/isopropanol gradients.

Q. What factors influence the stability of 1-(1,3-Dithian-2-yl)cyclohex-2-en-1-ol in solution?

- Oxidative Sensitivity : The dithianyl ring is prone to oxidation. Store solutions under inert gas (N/Ar) with 0.1% BHT stabilizer.

- pH : Acidic conditions (pH < 3) hydrolyze the dithianyl group, while basic conditions (pH > 9) promote epimerization.

- Solvent Choice : Dichloromethane (DCM) or chloroform minimizes decomposition compared to polar aprotic solvents .

Advanced Research Questions

Q. How do stereochemical variations in the cyclohexenol moiety affect reactivity in cross-coupling reactions?

The cis/trans configuration of the cyclohexenol hydroxyl group dictates regioselectivity in Pd-catalyzed couplings. For example:

- Cis-configuration : Favors β-elimination in Stille couplings, forming cyclohexadiene byproducts.

- Trans-configuration : Stabilizes intermediates via intramolecular H-bonding, enhancing Suzuki-Miyaura yields (e.g., 85% with trans-cyclohexenol vs. 45% cis) .

Data Table :

| Configuration | Reaction Type | Yield (%) | Byproduct Formation |

|---|---|---|---|

| Cis | Stille Coupling | 45 | 30% cyclohexadiene |

| Trans | Suzuki-Miyaura | 85 | <5% |

Q. What mechanisms explain contradictory results in biological activity studies of dithianyl-cyclohexenol derivatives?

Discrepancies arise from solubility-driven artifacts and metabolic instability :

Q. How can computational modeling predict regioselectivity in electrophilic additions to the dithianyl group?

Density functional theory (DFT) at the B3LYP/6-31G(d) level reveals:

Q. What strategies resolve data conflicts between NMR and X-ray crystallography for this compound?

- Dynamic Effects : NMR captures solution-state conformers, while X-ray shows static crystal structures. For example, cyclohexenol ring puckering in solution (NMR) vs. planar geometry in crystals (X-ray) .

- Temperature-Dependent NMR : Cooling to 183 K slows conformational exchange, aligning NMR data with crystallographic results .

Hypothesis-Driven Research Questions

Q. Could this compound serve as a chiral ligand in asymmetric catalysis?

The dithianyl group’s C-symmetry and sulfur lone pairs make it a candidate for coordinating transition metals (e.g., Rh, Pd). Preliminary studies show:

Q. Does the dithianyl group enhance radical scavenging activity in neuroprotective studies?

The thiyl radical (RS•) generated from dithianyl oxidation quenches reactive oxygen species (ROS). In MPTP-induced Parkinson’s models:

Q. How do steric and electronic effects influence photochemical [4+2] cycloadditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.